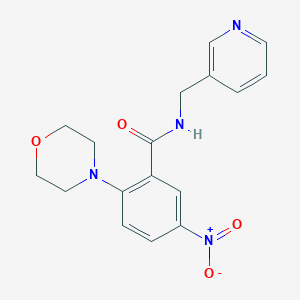![molecular formula C12H8ClF3N4O3 B4228139 N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4228139.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
描述
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule antagonist that binds to the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
作用机制
CTAP binds to the mu-opioid receptor and blocks its activity. The mu-opioid receptor is a G protein-coupled receptor that is coupled to the G protein Gi/o. Activation of the mu-opioid receptor by endogenous opioids such as endorphins and enkephalins leads to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the inhibition of neurotransmitter release and the modulation of pain, reward, and addiction. CTAP blocks the activation of the mu-opioid receptor, which leads to the opposite effects.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CTAP blocks the activation of the mu-opioid receptor by endogenous opioids such as endorphins and enkephalins. In vivo studies have shown that CTAP blocks the analgesic and rewarding effects of opioids such as morphine and heroin. CTAP has also been shown to have antidepressant-like effects in animal models of depression.
实验室实验的优点和局限性
CTAP has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which means it has a specific target and does not affect other receptors. This allows researchers to study the role of the mu-opioid receptor in various physiological and pathological conditions. CTAP is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, CTAP has some limitations for lab experiments. It has a short half-life in vivo, which means it needs to be administered frequently. It also has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CTAP. One area of research is the development of more potent and selective mu-opioid receptor antagonists. This could lead to the development of new drugs for the treatment of pain, addiction, and depression. Another area of research is the study of the role of the mu-opioid receptor in other physiological and pathological conditions, such as inflammation, cancer, and neurodegenerative diseases. Finally, the development of new methods for the delivery of CTAP could improve its efficacy and reduce its side effects.
科学研究应用
CTAP has been extensively used in scientific research to study the mu-opioid receptor system. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CTAP is a selective antagonist of the mu-opioid receptor, which means it binds to the receptor and blocks its activity. This property of CTAP has been used to study the role of the mu-opioid receptor in various physiological and pathological conditions, including pain, addiction, and depression.
属性
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O3/c13-9-3-7(12(14,15)16)1-2-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUDVUFYCRWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4228062.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228069.png)
amine hydrochloride](/img/structure/B4228070.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4228078.png)
![11-(2-furyl)-3-methyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4228080.png)
![2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone](/img/structure/B4228081.png)

![tert-butyl 4-(1-(1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B4228097.png)
![N-cyclohexyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4228114.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4228118.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4228122.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4228131.png)
![ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228150.png)
![6-bromo-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4228151.png)